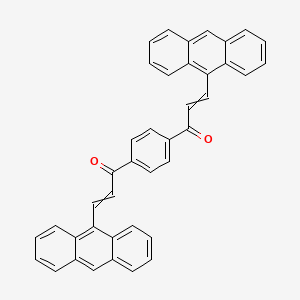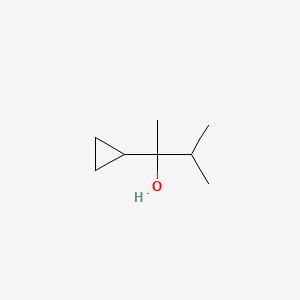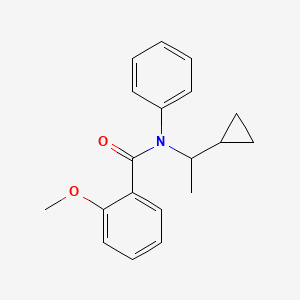
1-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a naphthol moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol typically involves multi-step reactions. One common method starts with the preparation of 3-(2-furyl)-5-mercapto-1,2,4-triazole, which is then reacted with 2-hydroxy-1-naphthaldehyde under specific conditions to form the final product . The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
1-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
3-(2-Furyl)-5-mercapto-1,2,4-triazole: Shares the triazole and furan rings but lacks the naphthol moiety.
2-Hydroxy-1-naphthaldehyde: Contains the naphthol moiety but lacks the triazole and furan rings.
Tri(2-furyl)phosphine: Contains multiple furan rings but lacks the triazole and naphthol components.
Uniqueness: 1-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H12N4O2S |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
3-(furan-2-yl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H12N4O2S/c22-14-8-7-11-4-1-2-5-12(11)13(14)10-18-21-16(19-20-17(21)24)15-6-3-9-23-15/h1-10,22H,(H,20,24)/b18-10+ |
Clé InChI |
PQGQDBZBFJSHFW-VCHYOVAHSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=C2/C=N/N3C(=NNC3=S)C4=CC=CO4)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NN3C(=NNC3=S)C4=CC=CO4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-cyclopropyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11975208.png)
![(5Z)-2-(4-Tert-butylphenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11975220.png)

![3-(2,4-dichlorophenyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11975233.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11975238.png)

![Diisobutyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11975248.png)
![Isopropyl (2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11975253.png)



![(5Z)-2-(1-azepanyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one](/img/structure/B11975269.png)
![9-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11975279.png)
![Methyl {[5-({[(methoxycarbonyl)amino]carbothioyl}amino)-2-methyl-1H-benzimidazol-6-yl]amino}carbothioylcarbamate](/img/structure/B11975281.png)
